molecular formula C7H10N4O2S B1644914 Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 903442-90-0

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1644914
CAS No.: 903442-90-0
M. Wt: 214.25 g/mol
InChI Key: HEJAGYJMFVQJAE-UHFFFAOYSA-N
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Description

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester at position 5, a methyl group at position 4, and a guanidine-like substituent ([amino(imino)methyl]amino) at position 2. Its synthesis typically involves coupling reactions, as seen in analogous thiazole derivatives . The compound is commercially available with 95% purity (MFCD08131778) , underscoring its relevance in research applications.

Properties

IUPAC Name

methyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJAGYJMFVQJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Cyanide-Mediated Cyclization from Tetrahydrothiazolo Precursors

The primary synthesis route, as described in patent US8058440B2, involves the reaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives with metal cyanides. For example, compound (3) (2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) reacts with sodium cyanide in N,N-dimethylacetamide (DMA) at 140–160°C for 13–20 hours to yield 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4). The use of DMA as a solvent enhances reaction efficiency due to its high boiling point (165°C) and inertness toward cyanide ions.

Hydrolysis and Carboxylation

Subsequent hydrolysis of the cyano group in compound (4) is achieved using lithium hydroxide in ethanol at 40–70°C for 5–10 hours, forming the corresponding carboxylic acid (compound 5). Acidification with hydrochloric acid precipitates the product as a hydrochloride salt, which is isolated via filtration. Critical parameters for this step include:

Parameter Optimal Range Impact on Yield
Solvent Ethanol Maximizes solubility of intermediates
Temperature 40–70°C Prevents decarboxylation
Reaction Time 5–10 hours Ensures complete hydrolysis
Acidifying Agent HCl (2 equivalents) Facilitates salt formation

Alternative Crystallization-Based Synthesis

A secondary method, adapted from crystallographic studies of analogous thiazoles, involves pH-controlled crystallization. Suspending intermediate precursors (e.g., S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino-thioacetate) in methanol at pH 6.5 and heating to 60°C for 15 minutes yields light yellow crystals upon cooling. This approach emphasizes solvent polarity and pH adjustments to direct crystal nucleation, achieving ≥90% purity without chromatography.

Solvent and Reagent Optimization

Solvent Selection for Cyclization

The choice of solvent significantly influences reaction kinetics and product stability. Polar aprotic solvents like DMA are preferred for cyanide-mediated cyclization due to their ability to stabilize transition states and dissolve ionic reagents. Comparative solvent performance data:

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
N,N-Dimethylacetamide 37.8 165 82
Toluene 2.4 111 45
Tetrahydrofuran 7.6 66 58

Role of Acidic Additives

Acidic compounds, such as hydrobromic acid (HBr) or p-toluenesulfonic acid (pTSA), are employed to protonate intermediates and facilitate precipitation. For instance, adding 1.5 equivalents of HBr during the isolation of compound (2) increases yield from 68% to 85% by shifting equilibrium toward the protonated species.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-hydrolysis mixtures are extracted with toluene to remove non-polar byproducts. Toluene’s low polarity (log P = 2.73) ensures selective partitioning of the target compound into the aqueous phase, achieving 92–95% recovery.

Crystallization Dynamics

Crystallization from methanol relies on controlled cooling rates (0.5°C/min) to form monoclinic crystals with minimal defects. X-ray diffraction analysis confirms intermolecular N–H⋯O hydrogen bonds (2.89 Å) and π–π stacking (3.536 Å centroid distance), which stabilize the crystal lattice.

Structural Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.32 (s, 1H, thiazole-H).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 3250 cm⁻¹ (N–H).

Thermogravimetric Analysis (TGA)

Decomposition begins at 210°C, with a 95% mass loss by 300°C, indicating thermal instability above melting point.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using the patent method achieve 78% overall yield with a purity of 99.2% (HPLC). Key challenges include cyanide handling (requiring <5 ppm residuals) and solvent recovery (DMA recycled at 88% efficiency).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties

Biological Activity

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS: 903442-90-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H10_{10}N4_4O2_2S
  • Molecular Weight : 214.25 g/mol
  • Structural Characteristics : The thiazole ring contributes to its biological activity, particularly in enzyme interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies have shown that certain derivatives exhibit significant inhibitory activity with IC50_{50} values ranging from 3.6 μM to 9.9 μM .
  • Antioxidant Activity
    • Alongside xanthine oxidase inhibition, the compound also demonstrates antioxidant properties. Compounds derived from this thiazole structure have shown moderate antioxidant activities with IC50_{50} values between 15.3 μM and 19.6 μM .
  • Anticancer Activity
    • Research indicates that thiazole derivatives possess anticancer properties. For example, related compounds have been tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: Xanthine Oxidase Inhibition

A series of thiazole derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. Among these, specific compounds demonstrated potent inhibition comparable to febuxostat, a known xanthine oxidase inhibitor. The structure-activity relationship indicated that modifications in the side chains significantly influenced the inhibitory potency.

CompoundIC50_{50} (μM)Antioxidant Activity (IC50_{50})
5j3.6-
5k8.115.3
5l9.917.6

Case Study 2: Anticancer Evaluation

In vitro studies on thiazole derivatives revealed their effectiveness against various cancer cell lines. The MTT assay was employed to determine the IC50_{50}, indicating that some derivatives had comparable efficacy to the reference drug Harmine.

CompoundCell LineIC50_{50} (μM)
Thiazole AHCT-1162.40 ± 0.12
Thiazole BHepG-2Comparable

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes through hydrogen bonding and hydrophobic interactions facilitated by the thiazole ring structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The guanidine group at position 2 distinguishes the target compound from other thiazole derivatives. Key comparisons include:

Compound Name Position 2 Substituent Key Properties/Implications Reference
Target Compound [amino(imino)methyl]amino (guanidine) High basicity; potential for hydrogen bonding and ionic interactions
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Carbamimidamido (ethyl ester) Reduced solubility vs. methyl ester; similar reactivity
Methyl 2-amino-4-methylthiazole-5-carboxylate Amino (-NH₂) Lower basicity; reduced interaction with anionic targets
Ethyl 2-[(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 3-nitrobenzoylamino Electron-withdrawing nitro group enhances stability but reduces nucleophilicity
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-methylphenylamino Trifluoromethyl group increases lipophilicity and metabolic stability

Analysis :

  • The guanidine group confers strong basicity (pKa ~13), enhancing solubility in polar solvents and enabling interactions with acidic residues in enzymes or nucleic acids.
  • The trifluoromethyl group in increases hydrophobicity, favoring membrane permeability and resistance to oxidative metabolism.
Ester Variations at Position 5

The methyl ester at position 5 influences solubility and hydrolysis kinetics:

Compound Name Ester Group Solubility (Predicted) Hydrolysis Rate Reference
Target Compound Methyl Moderate (polar) Faster vs. ethyl
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Ethyl Lower (lipophilic) Slower

Analysis :

  • Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions due to reduced steric hindrance. This property may make the target compound more labile in biological systems compared to its ethyl analog .
Substituent Variations at Position 4

Position 4 substituents modulate electronic and steric effects:

Compound Name Position 4 Substituent Electronic Effect Reference
Target Compound Methyl Mild electron-donating
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl Strong electron-withdrawing

Analysis :

  • The methyl group in the target compound donates electrons slightly, stabilizing the thiazole ring.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConditions from Alternative Approaches ()
SolventAcetic acidMethanol/water mixtures
CatalystSodium acetatePotassium carbonate
Reaction Time3–5 hoursExtended reflux (6–8 hours) for higher yield
PurificationRecrystallization (DMF/AcOH)Column chromatography

How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Advanced Research Question
Conflicting NMR or mass spectrometry data often arise from tautomerism or impurities. To address this:

  • Step 1 : Perform LC-MS to verify molecular ion peaks and rule out impurities .
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for imino/amino tautomers .
  • Step 3 : Cross-validate with elemental analysis to confirm C/H/N/S ratios .

Example Case : In , conflicting 1^1H NMR signals for thiol-thione tautomers were resolved by comparing experimental data with computational models.

What experimental designs are optimal for evaluating the compound’s hypoglycemic activity?

Advanced Research Question
Biological activity assays should mimic pathophysiological conditions:

  • Model : Use STZ-induced diabetic rats (neonatal NIDDM model) to assess glucose-lowering effects .
  • Dosage : Administer 10–50 mg/kg orally for 14 days; measure fasting blood glucose weekly .
  • Controls : Include metformin as a positive control and vehicle-treated diabetic rats as negative controls.

Q. Key Metrics :

  • Plasma insulin levels (ELISA).
  • Histopathology of pancreatic β-cells .

Q. Table 2: Biological Activity Data (Analogous Compounds)

CompoundGlucose Reduction (%)Dose (mg/kg)Model (Evidence)
Compound 13538%25STZ-induced NIDDM
Metformin42%50Same model

How can substituent effects on bioactivity be systematically studied?

Advanced Research Question
Structure-activity relationship (SAR) studies require:

  • Variation : Synthesize analogs with substituents at positions 2 (aminoiminomethyl) and 4 (methyl) of the thiazole ring.
  • Testing : Compare IC50_{50} values in enzymatic assays (e.g., α-glucosidase inhibition) or cellular models .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., insulin receptor) .

Critical Finding : highlights that chlorobenzylamino substituents enhance hypoglycemic activity due to improved hydrophobic interactions.

What are common pitfalls in purifying this compound, and how can they be mitigated?

Basic Research Question

  • Challenge : Low solubility in polar solvents due to the hydrophobic thiazole core.
  • Solution : Use mixed solvents (e.g., DMF/water) for recrystallization or employ gradient elution in HPLC .
  • Validation : Monitor purity via TLC (silica gel, ethyl acetate/hexane) and HPLC-DAD (>95% purity threshold) .

How should stability studies be designed for this compound under varying storage conditions?

Advanced Research Question

  • Conditions : Test stability at 4°C, 25°C, and 40°C with 60% relative humidity over 6 months .
  • Analysis : Quantify degradation products via LC-MS and track potency loss in bioassays.
  • Key Finding : notes that ester derivatives are prone to hydrolysis; thus, lyophilized formulations are recommended for long-term storage.

What strategies can address low yields in the final cyclization step?

Advanced Research Question

  • Optimization :
    • Increase reaction temperature (80–100°C) with microwave-assisted synthesis.
    • Use Dean-Stark traps to remove water in azole-forming reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

Note : achieved 72% yield after optimizing molar ratios (1:1.1 for aldehyde:thiazole precursor).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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